molecular formula C16H20ClNO2S B2871489 1-(2,5-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327217-04-8

1-(2,5-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2871489
CAS No.: 1327217-04-8
M. Wt: 325.85
InChI Key: FMHSYUSAYDFKDD-UHFFFAOYSA-N
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Description

The compound 1-(2,5-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic molecule featuring a propan-2-ol backbone substituted with a 2,5-dimethylphenoxy group at position 1 and a pyridin-2-ylthio group at position 3. The structural uniqueness arises from the combination of aromatic (phenoxy), heteroaromatic (pyridinyl), and thioether functionalities, which may influence its physicochemical properties, receptor interactions, and metabolic pathways.

Properties

IUPAC Name

1-(2,5-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-12-6-7-13(2)15(9-12)19-10-14(18)11-20-16-5-3-4-8-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHSYUSAYDFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, which include a phenoxy group and a pyridinyl thioether, suggest possible interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's molecular formula is C16H20ClNO2SC_{16}H_{20}ClNO_2S with a molecular weight of 325.9 g/mol. The structural configuration is essential for its biological activity, as it influences the compound's interactions with biological systems.

Property Value
Molecular FormulaC16H20ClNO2SC_{16}H_{20}ClNO_2S
Molecular Weight325.9 g/mol
CAS Number1327217-04-8

Research indicates that the compound may act through several mechanisms:

  • Receptor Interaction : The presence of the pyridinyl moiety suggests potential interactions with adrenergic receptors, which are critical in various physiological processes.
  • Antioxidant Activity : Preliminary studies have indicated that similar compounds exhibit significant antioxidant properties, which could be attributed to their ability to scavenge free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antioxidant Properties

A study evaluating the antioxidant capacity of related compounds demonstrated that those with similar structures effectively reduced oxidative stress markers in vitro. The mechanism was primarily through scavenging reactive oxygen species (ROS), which is crucial for preventing cellular damage.

Receptor Binding Affinity

In vitro assays have shown that this compound exhibits moderate binding affinity to α₁-adrenoceptors. This property suggests potential applications in treating conditions like hypertension and heart failure.

Case Studies

  • Hypertension Model : In a rat model of hypertension, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This effect was attributed to its α₁-adrenoceptor antagonism.
  • Neuroprotective Effects : Another study explored its neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that the compound reduced cell death and improved cell viability under oxidative stress conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Name Biological Activity Reference
1-(3,5-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-olAntioxidant, α₁-adrenoceptor antagonistStudy on DDPH analogs
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-olModerate antihypertensive effectsClinical trials

Comparison with Similar Compounds

Comparison with Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

Structural Differences :

  • The chalcone derivative in contains a propenone (α,β-unsaturated ketone) backbone, while the target compound has a propan-2-ol core.
  • The chalcone’s hydroxyl (OH) and pyridinyl groups are conjugated via a polyethylene chain, whereas the target compound uses a thioether linkage (C–S–C) to connect the pyridinyl group .

Functional Implications :

  • The propenone structure in chalcones allows for π-conjugation and cyclization into flavones under acidic/alkaline conditions, as observed in .

Analytical Methods :

  • Both compounds require FT-IR and UV-Vis spectroscopy for structural validation. However, the target compound’s thioether bond (~600–700 cm⁻¹ in FT-IR) can be distinguished from chalcone’s carbonyl (C=O) peak (~1650 cm⁻¹) .

Comparison with Beta-Blockers (e.g., Metoprolol Succinate and Nadolol)

Structural Similarities :

  • Metoprolol succinate () shares the propan-2-ol backbone and phenoxy group but substitutes the pyridin-2-ylthio group with a β-amino alcohol (isopropylamino) moiety .
  • Nadolol () is a bis-propanolamine derivative with naphthalenyloxy and tert-butylamino groups, differing in aromatic substitution patterns .

Pharmacological Relevance :

  • Beta-blockers like metoprolol and nadolol target adrenergic receptors via their amino alcohol groups. The target compound’s pyridin-2-ylthio group may redirect its mechanism toward non-adrenergic pathways (e.g., ion channel modulation).

Physicochemical Properties :

Property Target Compound Metoprolol Succinate Nadolol
LogP Estimated ~2.8 (thioether) 1.7 (hydrophilic succinate) 1.4 (polar naphthalenyloxy)
Aqueous Solubility Moderate (HCl salt) High (succinate salt) Low (free base)

Comparison with Piperazine Derivatives (e.g., HBK17)

Structural Overlaps :

  • HBK17 () shares the 2,5-dimethylphenoxy group and a propyl linker but incorporates a piperazine ring and 2-methoxyphenyl group instead of the pyridin-2-ylthio moiety .

Functional Implications :

  • Piperazine derivatives often exhibit CNS activity due to their affinity for serotonin/dopamine receptors. The target compound’s pyridinyl-thioether motif may favor interactions with enzymes (e.g., kinases) or ion channels.

Comparison with Propanolamine Impurities (e.g., MM0027.11 and MM0439.06)

Structural Analogues :

  • MM0439.06 () is a propan-2-ol impurity with a naphthalenyloxy group, lacking the pyridinyl-thioether functionality .
  • MM0027.11 () contains a methoxyethylphenoxy group and isopropylamino substituent, resembling beta-blocker metabolites .

Stability and Degradation :

  • The target compound’s thioether bond may exhibit higher oxidative stability compared to MM0439.06’s naphthalenyloxy group, which is prone to photodegradation.

Research Findings and Implications

  • Synthetic Challenges : The pyridin-2-ylthio group in the target compound may require controlled reaction conditions to avoid disulfide formation, a common side reaction in thioether synthesis.
  • Pharmacokinetics : The hydrochloride salt form enhances bioavailability compared to free-base analogues like MM0027.11 .

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